molecular formula C8H7N3O2 B13289178 6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid

6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B13289178
M. Wt: 177.16 g/mol
InChI Key: WEIFSIUSWJASPV-UHFFFAOYSA-N
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Description

6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a propargylamine (prop-2-yn-1-ylamino) substituent at the 6-position and a carboxylic acid group at the 4-position. Pyrimidine-4-carboxylic acid derivatives are widely explored in medicinal chemistry due to their role as bioisosteres for aromatic acids and their ability to engage in hydrogen bonding, which enhances target binding .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

6-(prop-2-ynylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-2-3-9-7-4-6(8(12)13)10-5-11-7/h1,4-5H,3H2,(H,12,13)(H,9,10,11)

InChI Key

WEIFSIUSWJASPV-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=NC=NC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution on Pyrimidine Derivatives

Step 1: Synthesis of 4,6-Dichloropyrimidine Intermediate

  • Starting from commercially available precursors such as cyanoacetamide or urea derivatives , a cyclization reaction with malonic acid derivatives under acidic or basic conditions yields 4,6-dichloropyrimidine .
  • Typical reagents: Phosphorus oxychloride (POCl₃) or POCl₂ facilitate chlorination at the 4 and 6 positions.

Step 2: Nucleophilic Substitution at the 6-Position

  • The amino group is introduced at the 6-position by reacting the dichloropyrimidine with prop-2-yn-1-amine (prop-2-yn-1-ylamine).
  • Reaction conditions: Reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with base catalysts like potassium carbonate (K₂CO₃) .
  • The nucleophile displaces the chlorine at the 6-position, forming 6-[(Prop-2-yn-1-yl)amino]pyrimidine .

Step 3: Introduction of the Carboxylic Acid Group at the 4-Position

  • The 4-position chlorinated intermediate undergoes oxidation or carboxylation .
  • Carboxylation can be achieved via carbon dioxide (CO₂) under high pressure or through oxidative methods using reagents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) .
  • Alternatively, nucleophilic substitution with potassium cyanide (KCN) followed by hydrolysis yields the carboxylic acid.

Synthesis via Coupling of Pre-formed Pyrimidine Derivatives

Step 1: Preparation of 4-Substituted Pyrimidine Core

  • Synthesize a pyrimidine derivative bearing a suitable leaving group at the 4-position, such as 4-chloropyrimidine .

Step 2: Coupling with Prop-2-yn-1-amine

  • React 4-chloropyrimidine with prop-2-yn-1-amine in the presence of potassium carbonate or potassium tert-butoxide in a polar aprotic solvent like DMF .
  • This substitution yields the 6-[(Prop-2-yn-1-yl)amino]pyrimidine .

Step 3: Carboxylation at the 4-Position

  • The pyrimidine ring is then functionalized at the 4-position with a carboxylic acid group via oxidation or direct carboxylation using CO₂ under pressure, often facilitated by catalysts such as copper or palladium .

Alternative Routes: Microwave-Assisted and Catalytic Methods

Recent advances include microwave-assisted synthesis to accelerate reaction times and improve yields:

  • Microwave irradiation is employed during nucleophilic substitution or coupling steps, often in the presence of catalysts like Pd or Cu .
  • This method enhances reaction efficiency and purity, reducing reaction times from hours to minutes.

Data Table of Synthesis Methods

Method Key Reagents Reaction Conditions Advantages References
Nucleophilic substitution on dichloropyrimidine Prop-2-yn-1-amine, K₂CO₃, DMF/DMSO Reflux, polar aprotic solvent High selectivity, straightforward ,
Coupling of 4-chloropyrimidine Prop-2-yn-1-amine, K₂CO₃, DMF Reflux, inert atmosphere Good yields, scalable ,
Carboxylation via CO₂ CO₂ gas, base catalysts High pressure, elevated temperature Direct introduction of carboxylic acid ,
Microwave-assisted synthesis Same as above, microwave irradiation 100-150°C, short durations Accelerated reactions, higher yields ,

Chemical Reactions Analysis

Types of Reactions: 6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde.

    Substitution: The amino group can participate in further substitution reactions to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme kinetics and binding interactions.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

    Chemical Reactivity: The presence of reactive functional groups allows the compound to participate in various chemical reactions, influencing its behavior in different environments.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features, molecular properties, and biological activities of 6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid with its analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities Sources
This compound Propargylamino C₈H₇N₃O₂ 193.16 (calc.) Not explicitly reported; inferred hydrogen-bonding capacity from pyrimidine-carboxylic acid core N/A
6-(Benzyl(methyl)amino)pyrimidine-4-carboxylic acid Benzyl(methyl)amino C₁₃H₁₃N₃O₂ 251.26 Antitubercular activity; HPLC purity ≥95% Antitubercular study
6-[(Tetrahydro-2H-pyran-4-yl)amino]pyrimidine-4-carboxylic acid Tetrahydro-pyran-4-ylamino C₁₀H₁₃N₃O₃ 239.23 Used in macromolecular synthesis; discontinued commercial availability Chemical supplier data
6-(Cyclobutylamino)pyrimidine-4-carboxylic acid Cyclobutylamino C₉H₁₁N₃O₂ 193.20 Building block for medicinal chemistry; no explicit activity reported Building block catalog
6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid Branched alkyne substituent C₁₀H₁₁N₃O₂ 205.21 Supplier-available; no biological data Commercial database
Thieno[2,3-d]pyrimidine-4-carboxamide derivatives Thienopyrimidine core + amides Varies Varies Antimicrobial activity (e.g., MIC = 2 µg/mL against P. aeruginosa for compound 2c) Antimicrobial study

Physicochemical and Commercial Considerations

  • Solubility and Reactivity : The carboxylic acid group enables salt formation, while the propargyl moiety may enhance membrane permeability via lipophilic interactions.
  • Commercial Availability: Compounds like 6-[(Tetrahydro-2H-pyran-4-yl)amino]pyrimidine-4-carboxylic acid face discontinuation issues, whereas cyclobutylamino analogs remain accessible .

Biological Activity

6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrimidine ring with an amino group and a carboxylic acid group, which contribute to its reactivity and interaction with biological targets. Its molecular formula is C8H7N3O2C_8H_7N_3O_2 with a molecular weight of approximately 177.16 g/mol .

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor . The compound may bind to the active sites of specific enzymes, preventing substrate access and thus modulating various biochemical pathways. Additionally, it can interact with cellular receptors, influencing downstream signaling processes .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition :
    • It has been shown to inhibit enzymes by binding to their active sites, which can lead to therapeutic applications in conditions where enzyme activity needs to be controlled .
  • Antimetabolite Properties :
    • Similar to other pyrimidine derivatives, it may exhibit antimetabolite properties, making it a candidate for cancer therapy .
  • Potential Antibacterial Activity :
    • Preliminary studies suggest that it may have antibacterial properties, although specific data on its efficacy against various bacterial strains are still under investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Enzyme Interaction

A study focused on the interaction of this compound with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The findings suggested that the compound could effectively inhibit DPP-IV activity, potentially leading to applications in diabetes management .

Study 2: Antimicrobial Activity

An investigation into the antimicrobial properties revealed that derivatives of pyrimidine compounds, including this compound, exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated promising potential for further development .

Data Tables

Biological ActivityMechanismReference
Enzyme InhibitionBinds to active sites of enzymes
Antimetabolite PropertiesMimics natural substrates
Antibacterial ActivityInhibits growth of bacteria

Q & A

Q. Methodology :

Analog Synthesis : Replace the alkyne group with methyl, ethyl, or cyclopropyl substituents.

Activity Profiling : Compare IC₅₀ values across analogs (Table 1).

Computational Modeling : Density functional theory (DFT) to predict electronic effects.

Q. Table 1: SAR of Key Analogs

SubstituentEnzyme IC₅₀ (µM)Solubility (mg/mL)
Prop-2-yn-1-yl (parent)1.20.8
Methyl5.63.2
Cyclobutylmethyl2.31.1
Data suggests alkyne groups balance potency and solubility .

Advanced: How to resolve contradictions in reported enzyme inhibition data?

Contradictions may arise from:

  • Assay Variability : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric).
  • Crystallographic Analysis : Resolve binding modes (e.g., alkyne group orientation in kinase co-crystal structures).
  • Buffer Conditions : Test at physiological pH (7.4) and varying ionic strengths .

Advanced: What crystallography techniques elucidate binding modes?

Q. Methods :

  • Co-crystallization : Soak the compound with target enzymes (e.g., PDB deposition).
  • Synchrotron Radiation : High-resolution (<2.0 Å) data collection.
  • Molecular Dynamics (MD) : Validate stability of binding poses (e.g., alkyne-enzyme hydrophobic interactions) .

Advanced: How to improve aqueous solubility without compromising activity?

Q. Strategies :

  • Salt Formation : Use sodium or potassium carboxylate salts.
  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester hydrolyzed in vivo).
  • PEGylation : Attach polyethylene glycol to the alkyne group .

Advanced: What analytical methods ensure purity for biological assays?

  • HPLC : Reverse-phase C18 column, 0.1% TFA/ACN gradient (purity >98%).
  • LC-MS : Confirm absence of byproducts (e.g., unreacted propargylamine).
  • Elemental Analysis : Validate C, H, N composition (±0.3% theoretical) .

Advanced: How to address discrepancies in receptor binding assay results?

  • Orthogonal Assays : Compare SPR (surface plasmon resonance) with radioligand binding.
  • Cell Line Validation : Use CRISPR-edited receptors to isolate off-target effects.
  • Negative Controls : Include alkyne-free analogs to confirm specificity .

Advanced: What in silico methods predict novel targets?

  • Molecular Docking : AutoDock Vina to screen kinase libraries.
  • Pharmacophore Modeling : Match alkyne and carboxylate features to target pockets.
  • Machine Learning : Train models on pyrimidine inhibitor datasets .

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